![molecular formula C15H29N3O3 B2877304 Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate CAS No. 2094406-57-0](/img/structure/B2877304.png)
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of several types of cancer.
Mecanismo De Acción
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is a selective inhibitor of BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B cells, which are a type of immune cell that can give rise to certain types of cancer. By inhibiting BTK, this compound can block BCR signaling and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to modulate the immune system. Specifically, this compound can inhibit the activation and proliferation of T cells, which are another type of immune cell that can contribute to the development of certain types of cancer. This immunomodulatory effect may be useful in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several potential future directions for the study of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate. One area of interest is the development of combination therapies that incorporate this compound with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the investigation of this compound in other types of cancer, such as solid tumors. Finally, further research is needed to understand the mechanisms underlying the immunomodulatory effects of this compound, and to determine whether these effects can be harnessed for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate involves several steps, including the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methyl propyl carbamate, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
tert-butyl 4-[[methyl(propyl)carbamoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-9-17(5)13(19)16-12-7-10-18(11-8-12)14(20)21-15(2,3)4/h12H,6-11H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHLDKBNQGMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
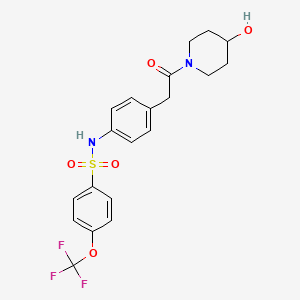
![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)


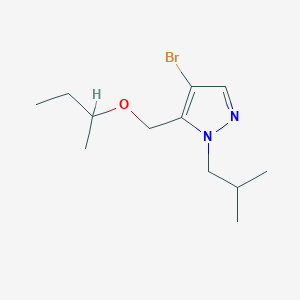
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
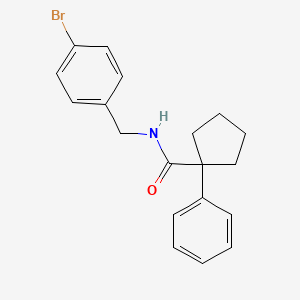
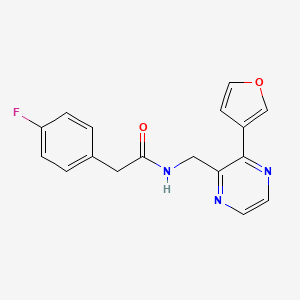
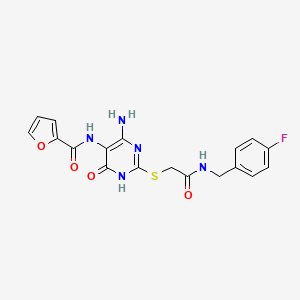
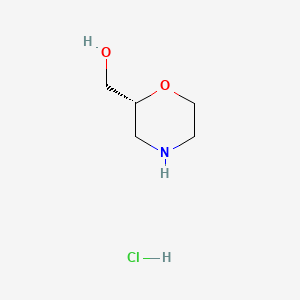
![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)
